molecular formula C10H11BrO2 B126160 Benzyl 2-bromopropanoate CAS No. 3017-53-6

Benzyl 2-bromopropanoate

Cat. No. B126160
CAS RN: 3017-53-6
M. Wt: 243.1 g/mol
InChI Key: IZZIPPQWYVRGRS-UHFFFAOYSA-N
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Description

Benzyl 2-bromopropanoate, also known as Benzyl α-Bromopropionate or 2-Bromopropionic Acid Benzyl Ester, is a chemical compound with the molecular formula C10H11BrO2 .


Synthesis Analysis

The synthesis of Benzyl 2-bromopropanoate can be achieved from 2-Bromopropionic acid and Benzyl alcohol . In a study, the synthesis of polymethylmethacrylate (pMMA) and polystyrene (pSt) were realized with a newly synthesized initiator, 3,5-bis (perfluorobenzyloxy)benzyl 2-bromopropanoate (FBr), in the presence of copper bromide (CuBr) and N,N,N’,N’‘, N’'-pentamethyl-diethylenetriamine (PMDETA) by using atom transfer radical polymerization (ATRP) .


Molecular Structure Analysis

The molecular structure of Benzyl 2-bromopropanoate is represented by the SMILES string O=C(C(Br)C)OCC1=CC=CC=C1 .


Chemical Reactions Analysis

Benzyl 2-bromopropanoate can participate in several useful and interesting reactions. For instance, it can undergo benzylic bromination and benzylic oxidation .


Physical And Chemical Properties Analysis

Benzyl 2-bromopropanoate has a molecular weight of 243.1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Heterocycle Synthesis : Benzyl 2-bromopropanoate derivatives are used in synthesizing heterocycles. For instance, ethyl 3-aryl-2-bromopropanoates react with selenourea to form 5-R-benzyl-2-iminoselenazolidin-4-ones, which hydrolyze into corresponding selenazolidin-2,4-diones (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

  • Radical Addition in Organic Synthesis : In organic synthesis, radical addition of α-halo ester to homoallylic gallium or indium species results in the formation of cyclopropane derivatives. For example, treatment of benzyl bromoacetate with 3-butenylgallium dichloride in ether in the presence of a catalytic amount of Et3B as a radical initiator produced benzyl 3-cyclopropylpropanoate (Usugi, Tsuritani, Yorimitsu, Shinokubo, & Oshima, 2002).

  • Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives : Benzyl 2-bromopropanoate is instrumental in producing oxazine, thiazine, and quinoxaline derivatives. These derivatives are formed when 3-aryl-2-bromopropanoic acid esters react with o-phenylenediamine, 2-sulfanylaniline, and L-cysteine (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021).

  • Antimicrobial Activity : Compounds synthesized from 3-aryl-2-bromopropanoic acid esters and furfurylthiosemicarbazones demonstrate antimicrobial activity. Specifically, the compounds with a methyl group showed activity (Tsyalkovsky, Kutsyk, Matiychuk, Obushak, & Klyufinskaya, 2005).

  • Gas-phase Elimination Kinetics : The gas-phase elimination kinetics of compounds like (2-bromoethyl)benzene and 1-bromo-3-phenylpropane have been studied to understand the role of benzyl 2-bromopropanoate in these reactions (Chuchani & Martín, 1990).

  • Organocatalysis in Organic Synthesis : Benzyl bromides like benzyl 2-bromopropanoate are activated via single-electron-transfer (SET) process for radical reactions in organic synthesis, providing a new reaction mode under mild organocatalytic conditions (Li, Wang, Proctor, Zhang, Webster, Yang, Song, & Chi, 2016).

  • Ultrasound Promoted C-alkylation : Ultrasonic conditions promote the C-alkylation of benzyl cyanide, demonstrating the influence of ultrasound frequency, power, and reactor geometry on chemical reactions involving benzyl 2-bromopropanoate (Hofmann, Freier, & Wecks, 2003).

  • Structural and Electronic Properties Study : The structural and electronic properties of a benzoin monomer, including benzyl 2-bromopropanoate, have been studied using X-ray diffraction and computational methods (Öztürk Kiraz, Çelik, & Değirmenci, 2019).

Safety And Hazards

Benzyl 2-bromopropanoate is considered hazardous. It may cause skin irritation, eye irritation, and may be harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers One relevant paper discusses the photochemical transformation of Benzyl 2-bromopropanoate, achieving exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

properties

IUPAC Name

benzyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZIPPQWYVRGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305598
Record name benzyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-bromopropanoate

CAS RN

3017-53-6
Record name benzyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromopropionyl chloride (213.4 g) was added dropwise to benzyl alcohol (145.8 g) with stirring under a stream of nitrogen, keeping the temperature of the reaction mixture below 30° C. by cooling with cold water. When all the acid chloride has been added, the mixture was stirred for another two hours at ambient temperature. The reaction mixture was then diluted with diethyl ether (200 ml) and washed with water until free of acid. The ethereal solution was dried and evaporated and the residue distilled to give benzyl 2-bromopropionate, b.p. 82°-85°/0.5 Torr.
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213.4 g
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reactant
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145.8 g
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acid chloride
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0 (± 1) mol
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200 mL
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Synthesis routes and methods II

Procedure details

2-Bromopropionic acid (750 g, 4.90 moles) and benzyl alcohol (600 g, 3.55 moles) were dissolved in methylene chloride (1500 ml). To the resulting solution was added concentrated sulfuric acid (10 ml). The resulting solution was heated to a gentle reflux for two days, water separating during this time. Water (500 ml) was added and the layers were separated. The methylene chloride was washed with saturated sodium bicarbonate and the layers were separated. The organic layer was washed with water, dried over magnesium sulfate, filtered and evaporated to give a colorless oil which was vacuum distilled to give the pure product as a colorless oil (742 g, 86%).
Quantity
750 g
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reactant
Reaction Step One
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600 g
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reactant
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1500 mL
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solvent
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10 mL
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0 (± 1) mol
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500 mL
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Yield
86%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

20.0 g (0.13 moles) of 2-bromopropionic acid were stirred with 14.1 g (0.13 moles) of benzyl alcohol in dry methylene chloride at 5°-10° C., before 0.16 g (1.3e-3 moles) of 4-dimethylaminopyridine (DMAP) were added. The temperature was raised to ~15° C. before a solution of dicyclohexylcarbodiimide (DCC) (26.7 g, 0.13 moles) in dry methylene chloride was added dropwise. The solution was added at a rate as to not increase the reaction temperature above 35° C. After the imide addition was complete, the reaction proceeded at 25° C. for several hours or until infrared spectroscopy analysis indicated the absence of a carboxylic acid stretch at 1730 cm-1. Upon completion, the reaction mixture was filtered under vacuum to remove the dicyclohexyl urea (DCU) byproduct and the filtrate was extracted once with water, once with 5% acetic acid solution (to remove DMAP) and again with water. The organic layer was dried over anhydrous magnesium sulfate before being filtered and concentrated under reduced pressure. Yield was 25 g (72%) of a mixture of Benzyl-2-bromopropionate and Benzyl-2-chloropropionate.
Quantity
20 g
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reactant
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14.1 g
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0.16 g
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26.7 g
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imide
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carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
TÇ Çanak, M Selçukoğlu… - Journal of applied …, 2012 - Wiley Online Library
The synthesis of polymethylmethacrylate (pMMA) and polystyrene (pSt) were realized with newly synthesized initiator, 3,5‐bis(perfluorobenzyloxy)benzyl 2‐bromopropanoate (FBr) in …
Number of citations: 9 onlinelibrary.wiley.com
J Song, BK Cho - Polymer (Korea), 2009 - koreascience.kr
… On the other hand, the linear poly(t-butyl acrylate)s were prepared by an atom transfer radical polymerization (ATRP) of f-butyl acrylate where benzyl 2-bromopropanoate and Cu(I)Br/…
Number of citations: 0 koreascience.kr
LG Fischer - 2010 - search.proquest.com
… These intermediates will then be reacted with racemic benzyl 2-bromopropanoate (±)-125a … -Phe-Wang with Benzyl 2-Bromopropanoate The use of benzyl 2-bromopropanoate as an …
Number of citations: 6 search.proquest.com
Y Zhou, L Wang, G Yuan, S Liu, X Sun, C Yuan… - Organic …, 2020 - ACS Publications
… To extend these enantioselective Kumada alkenylations with respect to the nucleophiles, we applied the same conditions to the cross-coupling of racemic benzyl 2-bromopropanoate (…
Number of citations: 26 pubs.acs.org
J Mao, F Liu, M Wang, L Wu, B Zheng… - Journal of the …, 2014 - ACS Publications
… (24) Our synthesis began with gram-scale asymmetric cross-coupling of racemic benzyl 2-bromopropanoate (1e, 6 mmol) and p-tolylmagnesium bromide (2c) catalyzed by ent-L5 and …
Number of citations: 153 pubs.acs.org
TÇ Çanak, İE Serhatlı - Proceedings of the World Congress on …, 2015 - avestia.com
The synthesis of polymethylmethacrylate (pMMA) was realized with newly synthesized difunctional initiator, bis [4-(β-(2-bromopropanoate) ethoxy) phenyl] sulphone (BrEPS) in the …
Number of citations: 1 www.avestia.com
Y Yin, X Huang, C Lv, L Wang, S Yu… - Macromolecular …, 2010 - Wiley Online Library
… with complex architectures and compositions.17, 32, 38, 40-44 On one hand, as Scheme 2 displays, the polystyrene macroinitiator was synthesized using benzyl 2-bromopropanoate as …
Number of citations: 26 onlinelibrary.wiley.com
NH Shin, JK Lee, H Li, CS Ha… - … of Nanoscience and …, 2010 - ingentaconnect.com
… C by using CuBr/pentamethyldiethylenetriamine (PMDETA) system and benzyl 2-bromopropanoate (1)10 as an initiator to give PMMA (2). The bromide groups in the chain end were …
Number of citations: 4 www.ingentaconnect.com
TÇ Çanak, E Hamuryudan… - Journal of applied polymer …, 2013 - Wiley Online Library
… We recently reported the synthesis of a new fluorinated initiator, 3,5 bis(perfluorobenzyloxy)benzyl 2-bromopropanoate bearing perfluorinated aromatic groups, and used this initiator to …
Number of citations: 12 onlinelibrary.wiley.com
D Hentrich, M Junginger, M Bruns, HG Börner… - …, 2015 - pubs.rsc.org
… Firstly the initiator benzyl-2-bromopropanoate was … 70 C to yield 4.79 g of benzyl 2-bromopropanoate (19.7 mmol). H-… ) of the initiator benzyl 2-bromopropanoate was dissolved in 2 mL …
Number of citations: 15 pubs.rsc.org

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